S-Deoxo-3,17-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant is a synthetic compound related to fulvestrant, which is a selective estrogen receptor downregulator (SERD). This compound has garnered attention for its potential applications in pharmaceutical formulations and impurity monitoring in drug development. The compound is also known by various synonyms, including 7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfenyl]nonyl]estra-1,3,5(10)-triene-6-ol-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl) .
S-Deoxo-3,17-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant is synthesized through organic chemistry techniques and is primarily used in research and development settings. It is available from specialized chemical suppliers like SynThink and is utilized in the context of quality control and analytical studies during the production of active pharmaceutical ingredients (APIs) .
The synthesis of S-Deoxo-3,17-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant typically involves several steps of organic synthesis. The process includes the use of tetrahydro-2H-pyran derivatives to introduce the necessary functional groups at positions 3 and 17 of the fulvestrant structure.
The synthesis may utilize techniques such as:
The specific reaction conditions (temperature, solvent choice, catalysts) play a crucial role in determining the yield and purity of the final product .
The molecular structure of S-Deoxo-3,17-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant features a steroid framework characteristic of fulvestrant, modified by the addition of tetrahydro-2H-pyran groups. The compound's structure can be represented as follows:
Key structural data includes:
Spectroscopic data such as NMR and mass spectrometry can be utilized to confirm the structure and purity of the compound .
S-Deoxo-3,17-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant can undergo various chemical reactions typical for steroid derivatives:
The reactivity is influenced by steric hindrance around the steroid core and the electronic effects of substituents. Reaction conditions must be optimized to prevent degradation or unwanted side reactions .
As a derivative of fulvestrant, S-Deoxo-3,17-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant functions primarily through its action on estrogen receptors. It binds competitively to estrogen receptors in breast tissue, leading to receptor downregulation and decreased estrogenic activity.
Research indicates that fulvestrant exhibits significant antitumor activity against endocrine-resistant breast cancer models. Pharmacokinetic studies show that effective plasma concentrations correlate with therapeutic outcomes in preclinical settings .
Relevant analytical data may include:
S-Deoxo-3,17-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4